REACTION_SMILES
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[C:22]([BH3-:23])#[N:24].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][N:9]=[CH:10][C:11]1([C:18](=[O:19])[OH:20])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1.[CH3:21].[CH3:26][OH:27].[Na+:25]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][NH:9][CH2:10][C:11]1([C:18](=[O:19])[OH:20])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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O=C(O)C1(C=NOCc2ccccc2)CCCCCC1
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Name
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[CH3]
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[CH3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Na+]
|
Name
|
|
Type
|
product
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Smiles
|
O=C(O)C1(CNOCc2ccccc2)CCCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |